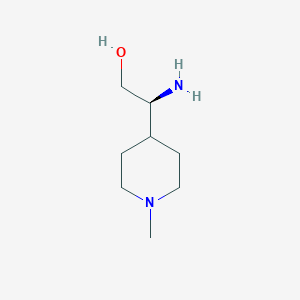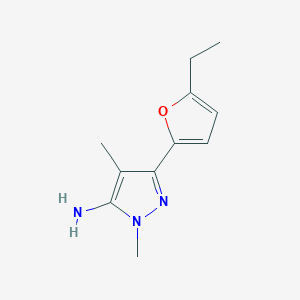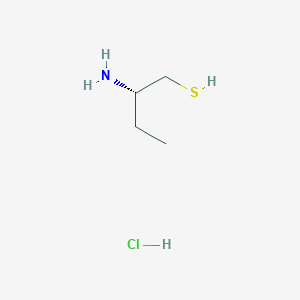
(S)-2-Amino-2-(1-methylpiperidin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol is a chiral compound with a specific stereochemistry It contains an amino group, a hydroxyl group, and a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as piperidine and methylamine.
Formation of Piperidine Derivative: The piperidine ring can be functionalized with a methyl group at the 4-position through alkylation reactions.
Introduction of Amino and Hydroxyl Groups:
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(1-methylpiperidin-3-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the piperidine ring.
(2S)-2-amino-2-(1-ethylpiperidin-4-yl)ethan-1-ol: Contains an ethyl group instead of a methyl group.
Uniqueness
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(9)6-11/h7-8,11H,2-6,9H2,1H3/t8-/m1/s1 |
InChI Key |
UZMHQEINKCGOGP-MRVPVSSYSA-N |
Isomeric SMILES |
CN1CCC(CC1)[C@@H](CO)N |
Canonical SMILES |
CN1CCC(CC1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)


![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)



![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)



